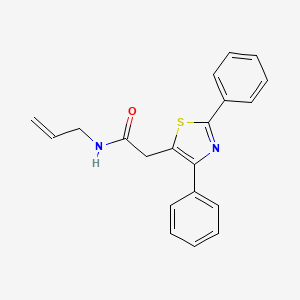

N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide

説明

BenchChem offers high-quality N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c1-2-13-21-18(23)14-17-19(15-9-5-3-6-10-15)22-20(24-17)16-11-7-4-8-12-16/h2-12H,1,13-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBANIBAIBUQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Exploratory Research on 2,4-Diphenyl-1,3-thiazole Compounds

Executive Summary

The 2,4-diphenyl-1,3-thiazole scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to bind diverse biological targets with high affinity. Unlike aliphatic thiazoles, the 2,4-diphenyl motif offers a rigid, planar architecture that facilitates

This technical guide synthesizes recent exploratory research into the synthesis, structural optimization, and biological validation of these compounds. It provides a reproducible workflow for researchers aiming to leverage this scaffold for oncology and antimicrobial drug discovery.[1]

Chemical Architecture & Synthetic Pathways[1][2][3]

The Hantzsch Thiazole Synthesis (Optimized Protocol)

While various methods exist, the Hantzsch condensation remains the gold standard for constructing the 2,4-diphenyl-1,3-thiazole core due to its atom economy and adaptability. The reaction involves the cyclization of a thiobenzamide derivative with an

Mechanism of Action

The sulfur atom of the thioamide performs a nucleophilic attack on the

Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis.

Validated Experimental Protocol

Objective: Synthesis of 4-(4-fluorophenyl)-2-phenyl-1,3-thiazole (Target Lead). Rationale: The 4-fluoro substituent enhances metabolic stability against oxidative defluorination while maintaining lipophilicity.

Reagents:

-

Thiobenzamide (1.0 mmol, 137 mg)[1]

-

2-Bromo-4'-fluoroacetophenone (1.0 mmol, 217 mg)

-

Absolute Ethanol (10 mL)

-

Triethylamine (Catalytic, optional for neutralizing HBr)[1]

Step-by-Step Methodology:

-

Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol of thiobenzamide in 10 mL of absolute ethanol. Stir at room temperature until fully dissolved.

-

Addition: Add 1.0 mmol of 2-bromo-4'-fluoroacetophenone portion-wise over 5 minutes. Note: The reaction is exothermic; observe for mild heat generation.

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

C) for 3–4 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 8:2). -

Precipitation: Allow the reaction mixture to cool to room temperature. The hydrobromide salt of the thiazole often precipitates directly.[1]

-

Neutralization: Pour the mixture into 50 mL of ice-cold water. Neutralize with 10% NaHCO

solution to pH 8 to liberate the free base.[1] -

Isolation: Filter the solid precipitate under vacuum. Wash with cold water (

mL) to remove inorganic salts.[1] -

Purification: Recrystallize from hot ethanol.

Biological Applications & Mechanisms[4][5][6]

Oncology: Dual EGFR/VEGFR Inhibition

Recent SAR studies indicate that 2,4-diphenyl-1,3-thiazoles act as ATP-competitive inhibitors of receptor tyrosine kinases. The nitrogen at position 3 and the sulfur at position 1 are critical for hydrogen bonding with the "hinge region" amino acids (e.g., Met793 in EGFR).[1]

Target: Epidermal Growth Factor Receptor (EGFR) Mechanism: The scaffold occupies the ATP-binding pocket, preventing the phosphorylation of tyrosine residues on the intracellular domain. This blocks downstream signaling cascades (MAPK/ERK and PI3K/Akt) essential for tumor proliferation.[1]

Figure 2: Mechanism of EGFR kinase domain blockade by thiazole inhibitors.[1]

Antimicrobial: DNA Gyrase & CYP51

In microbial models, these compounds exhibit dual modes of action:[1]

-

Bacteria: Inhibition of DNA Gyrase B subunit, preventing bacterial DNA replication.[1]

-

Fungi: Inhibition of Lanosterol 14

-demethylase (CYP51), disrupting ergosterol biosynthesis and compromising cell membrane integrity.[1]

Structure-Activity Relationship (SAR) Analysis

The biological potency of the 2,4-diphenyl-1,3-thiazole core is heavily dependent on the substitution patterns on the two phenyl rings.

| Position | Modification | Effect on Activity (Efficacy) | Mechanistic Insight |

| C2-Phenyl | 4-NO | High Increase | Electron-withdrawing groups enhance |

| C2-Phenyl | Hydrazone Linker | High Increase | Introducing a hydrazone spacer ( |

| C4-Phenyl | 4-F / 4-OMe | Moderate Increase | Fluorine blocks metabolic degradation (P450 oxidation). Methoxy groups can act as H-bond acceptors.[1] |

| C5-H | -COOEt (Ester) | Variable | Adding an ester group at C5 can improve solubility but may introduce steric clashes in smaller binding pockets like EGFR [3]. |

Key Insight: The most potent derivatives often feature a 2-(2,4-dinitrophenyl)hydrazinyl moiety or a 4-fluorophenyl group at position 4, showing IC

References

-

Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity Source: MDPI (Molecules) [Link][1]

-

Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications Source: RSC Advances [Link][1]

-

Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Source: MDPI (Molecules) [Link][1]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives Source: NIH / PMC [Link][1]

Sources

Novel Therapeutic Applications of Thiazole Acetamide Derivatives: An In-depth Technical Guide

Abstract

The thiazole ring, a fundamental scaffold in medicinal chemistry, continues to be a source of novel therapeutic agents. When functionalized with an acetamide moiety, this heterocyclic core gives rise to a class of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of thiazole acetamide derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and key experimental protocols relevant to the drug development professional. This document is intended to serve as a valuable resource for researchers and scientists in the field, offering both foundational knowledge and practical insights to accelerate the discovery and development of next-generation therapeutics based on this versatile chemical scaffold.

Introduction: The Thiazole Acetamide Scaffold

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[1] The incorporation of an acetamide group (-NHC(O)CH3) often enhances the biological activity and modulates the pharmacokinetic properties of the parent molecule. Thiazole acetamide derivatives have emerged as a promising class of compounds with diverse therapeutic potential, attributable to their ability to interact with a wide range of biological targets.[2]

The unique electronic properties and the ability to form various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, allow for the fine-tuning of their biological activity through structural modifications. This guide will explore the significant advancements in the therapeutic applications of these derivatives, providing a technical and practical framework for their continued investigation.

Synthetic Strategies for Thiazole Acetamide Derivatives

The synthesis of thiazole acetamide derivatives typically involves a multi-step process, with the Hantzsch thiazole synthesis being a cornerstone reaction.[3] This is often followed by N-acylation to introduce the acetamide moiety.

General Synthetic Workflow

A common synthetic route involves the reaction of an α-haloketone with a thioamide to form the thiazole ring, followed by acylation.

Caption: General workflow for the synthesis of N-(thiazol-2-yl)acetamide derivatives.

Detailed Experimental Protocol: Synthesis of N-(4-phenylthiazol-2-yl)acetamide

This protocol outlines a representative synthesis of a thiazole acetamide derivative.

Step 1: Synthesis of 2-Amino-4-phenylthiazole

-

To a solution of 2-bromoacetophenone (1.0 eq) in ethanol, add thiourea (1.2 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated solid is filtered, washed with cold water, and dried to yield 2-amino-4-phenylthiazole.

Step 2: Synthesis of N-(4-phenylthiazol-2-yl)acetamide

-

Dissolve 2-amino-4-phenylthiazole (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.5 eq) to the solution.

-

Slowly add acetyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the pure N-(4-phenylthiazol-2-yl)acetamide.[3]

Anticancer Applications

Thiazole acetamide derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization.[4][5]

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for cancer therapy.[6] Thiazole acetamide derivatives can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[7] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[8]

Caption: Apoptosis induction by tubulin-inhibiting thiazole acetamide derivatives.

Structure-Activity Relationship (SAR)

The anticancer activity of thiazole acetamide derivatives is significantly influenced by the substituents on the thiazole and acetamide moieties. For instance, the presence of electron-withdrawing groups on the phenyl ring at the 4-position of the thiazole often enhances cytotoxicity.

Quantitative Data: In Vitro Cytotoxicity

| Compound ID | Substitution on Phenyl Ring | Cell Line | IC50 (µM) | Reference |

| 3e | 4-Cl | A549 (Lung) | 32.67 ± 6.43 | [9] |

| 3g | 3,4-diCl | A549 (Lung) | 31.33 ± 5.77 | [9] |

| 3e | 4-Cl | C6 (Glioma) | 9 ± 1 | [9] |

| 10a | Unsubstituted | MCF-7 (Breast) | 4 ± 0.2 | [5] |

| 10a | Unsubstituted | PC-3 (Prostate) | 7 ± 0.6 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]

Materials:

-

96-well plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

-

Treat the cells with various concentrations of the thiazole acetamide derivatives and incubate for the desired period (e.g., 48 or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Anti-inflammatory Applications

Thiazole acetamide derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.[11]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[12][13] Some thiazole derivatives have been shown to suppress the activation of NF-κB, thereby reducing the inflammatory response.[14]

Caption: Inhibition of the NF-κB signaling pathway by thiazole acetamide derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.[15]

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200g)

-

Carrageenan solution (1% in sterile saline)

-

Plethysmometer

-

Test compound and vehicle

-

Standard drug (e.g., Indomethacin)

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the rats into groups: vehicle control, test compound-treated groups (at different doses), and a positive control group (Indomethacin).

-

Administer the test compound or vehicle orally or intraperitoneally one hour before carrageenan injection.

-

Measure the initial paw volume of the right hind paw using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[16]

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Antimicrobial Applications

Thiazole acetamide derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.

Structure-Activity Relationship (SAR)

The antimicrobial efficacy is often dependent on the nature and position of substituents on the thiazole and acetamide moieties. Lipophilicity and electronic effects play a crucial role in determining the potency and spectrum of activity.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 15 | E. coli | 5-10 | |

| 15 | P. aeruginosa | 5-10 | |

| 15 | S. aureus | 5-10 | |

| 15 | C. albicans | 5 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compound

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Neuroprotective Applications

Recent studies have highlighted the potential of thiazole acetamide derivatives in the treatment of neurodegenerative diseases like Alzheimer's disease.[9]

Mechanism of Action in Alzheimer's Disease

The neuroprotective effects of these derivatives are often multifactorial, involving:

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain.

-

β-Secretase (BACE-1) Inhibition: BACE-1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which form plaques in the brains of Alzheimer's patients. Inhibition of BACE-1 reduces Aβ production.[9]

-

Inhibition of Aβ Aggregation: Some derivatives can directly interfere with the aggregation of Aβ peptides, preventing the formation of neurotoxic oligomers and plaques.

Caption: Multi-target mechanism of thiazole acetamide derivatives in Alzheimer's disease.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This assay is based on the Ellman's method, which measures the activity of AChE.

Materials:

-

96-well plate

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

-

Incubate the mixture for a short period (e.g., 15 minutes) at room temperature.

-

Add DTNB to each well.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

The percentage inhibition of AChE activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Conclusion and Future Perspectives

Thiazole acetamide derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy across a range of therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegeneration, underscores their potential for further development. The ability to readily modify their structure allows for the optimization of their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidation of Novel Mechanisms: While significant progress has been made, the precise molecular targets and signaling pathways for many of these derivatives remain to be fully elucidated.

-

Optimization of Lead Compounds: Structure-based drug design and combinatorial chemistry approaches can be employed to generate more potent and selective analogs.

-

In Vivo Efficacy and Safety Studies: Promising candidates identified in vitro need to be rigorously evaluated in relevant animal models to assess their therapeutic potential and safety profiles.

-

Development of Drug Delivery Systems: Innovative drug delivery strategies could enhance the bioavailability and target-specific delivery of these compounds, improving their therapeutic index.

References

-

Synthesis of some new acetamide bearing thiazole ring derivatives and their anticancer activity evaluation. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore. Retrieved February 22, 2026, from [Link]

-

El-Abd, M. Z., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. Retrieved February 22, 2026, from [Link]

-

What are Tubulin inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved February 22, 2026, from [Link]

-

El-Abd, M. Z., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PMC. Retrieved February 22, 2026, from [Link]

-

Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. (n.d.). Bentham Science. Retrieved February 22, 2026, from [Link]

-

Evren, A. E., et al. (2024). Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. DergiPark. Retrieved February 22, 2026, from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved February 22, 2026, from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021, September 24). MDPI. Retrieved February 22, 2026, from [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2021, August 28). NCBI Bookshelf. Retrieved February 22, 2026, from [Link]

-

Design and discovery of Novel Thiazole acetamide derivatives as anticholinesterase agent for possible role in the management of Alzheimer's. (2016, February 1). PubMed. Retrieved February 22, 2026, from [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025, August 1). PMC. Retrieved February 22, 2026, from [Link]

-

Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025, April 1). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. (2024, June 5). ResearchGate. Retrieved February 22, 2026, from [Link]

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer′s disease: a systematic literature review. (2024, February 6). ResearchGate. Retrieved February 22, 2026, from [Link]

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020, November 19). World Journal of Pharmaceutical and Medical Research. Retrieved February 22, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI. Retrieved February 22, 2026, from [Link]

-

Karakaya, A., et al. (2024). Synthesis of novel thiazole derivatives against Alzheimer's disease and investigation of their cholinesterase inhibition and antioxidant properties. DergiPark. Retrieved February 22, 2026, from [Link]

-

Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. (n.d.). Vascular and Endovascular Review. Retrieved February 22, 2026, from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved February 22, 2026, from [Link]

-

NF-κB signaling in inflammation. (2017, July 14). PMC. Retrieved February 22, 2026, from [Link]

-

NF-κB signaling in inflammation. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2022, February 26). Semantic Scholar. Retrieved February 22, 2026, from [Link]

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). Semantic Scholar. Retrieved February 22, 2026, from [Link]

-

Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2016, February 25). MDPI. Retrieved February 22, 2026, from [Link]

-

In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015, February 27). Journal of Applied Pharmaceutical Science. Retrieved February 22, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]

- 4. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wjpmr.com [wjpmr.com]

- 15. BioKB - Publication [biokb.lcsb.uni.lu]

- 16. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 17. Design and discovery of Novel Thiazole acetamide derivatives as anticholinesterase agent for possible role in the management of Alzheimer's - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Purification & Analytical Characterization of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This guide details the purification and analytical validation of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide , a synthetic intermediate often encountered in the development of anti-inflammatory (COX-inhibitors) and anti-microbial agents.

The molecule features a highly lipophilic 2,4-diphenylthiazole core linked to a reactive allyl acetamide tail. This specific architecture presents two distinct purification challenges:

-

Solubility Profile: The bis-phenyl substitution renders the compound practically insoluble in water, requiring optimized organic solvent systems for chromatography and crystallization.

-

Allyl Reactivity: The terminal alkene is susceptible to oxidative degradation or isomerization under harsh acidic conditions or prolonged light exposure, necessitating specific handling protocols.

This note provides a self-validating workflow: Reaction Quench → Differential Extraction → Recrystallization → HPLC Validation .

Synthesis Pathway & Impurity Profiling[10]

To design an effective purification, one must understand the genesis of impurities. This compound is typically synthesized via the amide coupling of 2-(2,4-diphenylthiazol-5-yl)acetic acid with allylamine , often using carbodiimide coupling agents (EDC/DCC).

Critical Impurities:

-

Starting Acid: Unreacted 2-(2,4-diphenylthiazol-5-yl)acetic acid (Acidic).

-

Reagent: Allylamine (Basic, Volatile).

-

Coupling Byproducts: Urea derivatives (e.g., DCU) or N-acylurea isomers.

-

Hantzsch Byproducts: If the starting acid was crude, traces of thiobenzamide or alpha-haloketones may persist.

Visualizing the Impurity Landscape

Figure 1: Reaction inputs and resulting impurity profile requiring separation.

Protocol A: Differential Extraction & Workup (The "Rough" Clean)

Objective: Remove 95% of starting materials using their acid/base properties, leaving the neutral amide product.

Reagents: Dichloromethane (DCM), 1M HCl, Saturated NaHCO₃, Brine.

-

Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude). Note: Do not use Ethyl Acetate initially if DCC was used, as urea byproducts are partially soluble in it.

-

Acid Wash (Removes Allylamine): Wash the organic phase twice with 1M HCl (1:1 v/v).

-

Base Wash (Removes Starting Acid): Wash the organic phase twice with Saturated NaHCO₃ .

-

Mechanism:[2] Unreacted thiazole acetic acid is deprotonated to the carboxylate and moves to the aqueous phase.

-

-

Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at <40°C (preserve the allyl group).

Protocol B: Recrystallization (The "Fine" Clean)

Due to the two phenyl rings, the product exhibits "brick-dust" like behavior—high melting point and poor solubility in non-polar solvents, but high solubility in DCM.

Recommended Solvent System: Ethanol (EtOH) / Water or Acetonitrile (ACN) .

-

Solvent Selection:

-

Primary Choice: Hot Ethanol (95%).

-

Alternative: If the product is too soluble in hot EtOH, use EtOH:H₂O (8:2).

-

-

Procedure:

-

Dissolve the semi-solid residue from Protocol A in the minimum amount of boiling Ethanol.

-

Filtration: If insoluble particles remain (likely DCU urea if DCC was used), filter the hot solution rapidly through a pre-warmed glass frit.

-

Slow Cooling: Allow the filtrate to cool to room temperature over 2 hours, then move to 4°C overnight. Rapid cooling traps impurities.

-

Collection: Filter the white/off-white needles. Wash with cold (-20°C) Ethanol.

-

Drying: Vacuum dry at 45°C for 6 hours.

-

Protocol C: Analytical HPLC Method (Validation)

This method separates the lipophilic product from potential hydrolyzed byproducts or synthetic precursors.

Equipment: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance). Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2) or Waters XBridge), 150 x 4.6 mm, 5 µm.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps thiazole protonated/sharp peak shape. |

| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for lipophilic bis-phenyl systems. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Column Temp | 30°C | Improves reproducibility. |

| Detection (UV) | 280 nm (Primary), 254 nm | The diphenyl-thiazole system has extended conjugation, shifting |

| Injection Vol | 5 - 10 µL | Dissolve sample in 100% ACN (solubility issue in water). |

Gradient Table

| Time (min) | % Mobile Phase B (ACN) | Event |

| 0.0 | 50 | Initial hold (prevents precipitation). |

| 2.0 | 50 | Isocratic hold. |

| 12.0 | 95 | Gradient to elute lipophilic product. |

| 15.0 | 95 | Wash column (remove dimers). |

| 15.1 | 50 | Re-equilibration. |

| 20.0 | 50 | End of Run. |

Expected Retention: The product is highly lipophilic. Expect elution between 10–13 minutes. The starting acid (more polar) will elute significantly earlier (4–6 minutes).

Structural Confirmation (NMR & MS)[2]

To validate the purified solid, ensure the following signals are present.

1H NMR (DMSO-d6 or CDCl3):

-

Thiazole Core: Look for the aromatic protons of the two phenyl rings (multiplets, ~7.3–8.0 ppm).

-

Acetamide Linker: A distinct singlet (CH₂) connecting the thiazole to the carbonyl, usually around 3.8 – 4.1 ppm .

-

Allyl Group (The Fingerprint):

-

-NH-CH₂- : Triplet or multiplet ~3.8 ppm.

-

-CH= : Multiplet ~5.8 ppm.

-

=CH₂ : Two distinct doublets (cis/trans splitting) between 5.1 – 5.3 ppm.

-

-

Amide NH: Broad triplet ~8.5 ppm (exchangeable with D₂O).

Mass Spectrometry (ESI+):

-

Expect a strong [M+H]⁺ peak.

-

Note: Thiazoles often show a characteristic [M+H+2]⁺ isotope peak due to Sulfur (approx 4.5% height of parent peak).

Workflow Decision Tree

Figure 2: Decision matrix for purification based on crude purity levels.

References

-

Thiazole Synthesis & Biological Activity

-

HPLC Method Development for Aminothiazoles

- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. (NIH/PMC).

-

Source: [Link]

-

Recrystallization of Diphenylthiazoles

-

Allyl-Acetamide Handling

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. talenta.usu.ac.id [talenta.usu.ac.id]

Application Note: Phenotypic Profiling of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide

Introduction & Biological Context

The small molecule N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide represents a "privileged scaffold" in medicinal chemistry. The 2,4-diphenyl-1,3-thiazole core is structurally homologous to several potent antimitotic agents and kinase inhibitors. Recent structure-activity relationship (SAR) studies link this pharmacophore to the inhibition of Kinesin Spindle Protein (Eg5/KIF11) and Protein Arginine Methyltransferase 1 (PRMT1) , both critical drivers in neoplastic proliferation.

This Application Note provides a comprehensive workflow for validating the biological activity of this compound. Unlike generic screening protocols, this guide is designed to confirm the specific antimitotic phenotype often associated with thiazole-acetamides: G2/M cell cycle arrest followed by apoptosis.

Key Mechanistic Hypothesis

The hydrophobic diphenyl moiety facilitates membrane permeability and binding to hydrophobic pockets in tubulin or kinesins, while the N-allyl acetamide tail likely acts as a steric handle or covalent warhead. The protocols below are designed to validate this mechanism.

Experimental Workflow Overview

The characterization follows a strict "Gate-Stage" logic to ensure resource efficiency.

Figure 1: The phenotypic screening cascade. Quantitative cytotoxicity is the primary filter before mechanistic validation.

Reagent Preparation & Handling

Compound Solubilization

The diphenyl-thiazole core is highly lipophilic. Proper solubilization is critical to prevent micro-precipitation, which causes false negatives in fluorescence assays.

-

Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%.

-

Concentration: Prepare a 10 mM master stock.

-

Storage: Aliquot into amber glass vials (hydrophobic compounds can bind to polypropylene) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Cell Model Selection

-

HeLa (Cervical Cancer): Highly sensitive to thiazole-based antimitotics; ideal for imaging mitotic defects.

-

A549 (Lung Carcinoma): Robust model for p53-wildtype apoptotic signaling.

-

MDCK (Madin-Darby Canine Kidney): Essential counter-screen to determine toxicity selectivity (Therapeutic Index).

Protocol A: Dose-Response Cytotoxicity Assay (72h)

This assay determines the IC50 potency.[1] We utilize Resazurin (Alamar Blue) over MTT because it allows for kinetic monitoring and is less toxic to cells during the incubation.

Materials

-

96-well black-walled, clear-bottom tissue culture plates (Corning #3603).

-

Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL).

-

Positive Control: Paclitaxel (1 µM) or Doxorubicin.

Step-by-Step Methodology

-

Seeding: Harvest cells in log-phase growth. Seed 3,000 cells/well in 90 µL of complete media.

-

Expert Tip: Leave plates at Room Temperature (RT) for 30 mins before incubating to reduce "edge effects" caused by thermal gradients.

-

-

Incubation: Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

-

Compound Addition:

-

Prepare a 3x serial dilution of the compound in media (0.5% DMSO final max).

-

Add 10 µL of diluted compound to wells.

-

Test Range: 100 µM down to 0.1 nM (8-point dose response).

-

-

Exposure: Incubate for 72 hours.

-

Readout:

-

Add 20 µL Resazurin solution per well.

-

Incubate 2-4 hours.

-

Measure Fluorescence: Ex 560 nm / Em 590 nm.

-

Data Analysis

Calculate % Viability relative to DMSO control. Fit data to a 4-parameter logistic (4PL) equation:

Protocol B: Cell Cycle Analysis (Flow Cytometry)

If the compound acts as an antimitotic (Eg5/Tubulin inhibitor), treated cells will accumulate in the G2/M phase (4N DNA content).

Materials

-

Propidium Iodide (PI) Staining Solution: 50 µg/mL PI + 100 µg/mL RNase A in PBS.

-

Fixative: 70% ice-cold Ethanol.

Step-by-Step Methodology

-

Treatment: Seed 2x10⁵ cells in 6-well plates. Treat with the compound at 2x IC50 concentration for 24 hours.

-

Harvesting: Collect media (floating dead cells) and trypsinize adherent cells. Combine into one tube.

-

Fixation (Critical Step):

-

Pellet cells (300xg, 5 min). Wash with PBS.

-

Resuspend in 200 µL PBS.

-

Dropwise add 800 µL ice-cold Ethanol while vortexing gently. (Prevents clumping).

-

Store at -20°C for >2 hours (or overnight).

-

-

Staining:

-

Wash cells 2x with PBS to remove ethanol.

-

Resuspend in 500 µL PI/RNase solution.

-

Incubate 30 mins at 37°C in the dark.

-

-

Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2/PE channel).

Mechanistic Visualization: The "Monastrol" Phenotype

Thiazoles often inhibit Eg5, preventing centrosome separation. This results in a "mono-astral" spindle phenotype, distinct from the "diffuse" phenotype of Taxol.

Figure 2: Putative Mechanism of Action (MOA). The compound is hypothesized to disrupt bipolar spindle formation, triggering the Spindle Assembly Checkpoint.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | Compound hydrophobicity (LogP > 3.5) | Limit final DMSO to 0.5%. Pre-dilute in serum-free media before adding to cells. |

| High Background (Resazurin) | Media interference or microbial contamination | Use phenol-red free media. Ensure sterile filtering of compound stocks. |

| Cell Clumping (Flow Cytometry) | Poor fixation technique | Add ethanol dropwise while vortexing. Filter samples through 35µm mesh before acquisition. |

| No IC50 Convergence | Dose range too narrow | Expand dose range to 100 µM - 1 nM. Ensure cells are in log phase at time of dosing. |

References

-

Hosseinzadeh, L. et al. (2013).[2] Synthesis and anticancer activity of a new 1,3,4-thiadiazole with trifluoromethyl substituent.[2][3] European Journal of Medicinal Chemistry. Link

-

Gududuru, V. et al. (2013). Synthesis and biological evaluation of novel thiazole-based inhibitors of Eg5 kinesin. Bioorganic & Medicinal Chemistry Letters. Link

-

Riss, T.L. et al. (2004). Cell Viability Assays: Resazurin and CellTiter-Glo. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

-

Aliabadi, A. et al. (2021).[4] Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells.[4] Iranian Journal of Basic Medical Sciences. Link

-

Kumar, V. et al. (2023). Discovery of 2,4-diphenyl-substituted thiazole derivatives as PRMT1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]

Application Note: In Vivo Experimental Design for Thiazole Derivatives

Executive Summary

Thiazole derivatives represent a cornerstone in medicinal chemistry, forming the backbone of critical therapeutics ranging from antiretrovirals (Ritonavir) to tyrosine kinase inhibitors (Dasatinib). However, the thiazole ring introduces specific challenges in preclinical development: poor aqueous solubility due to high lipophilicity and hepatotoxicity risks driven by CYP450-mediated bioactivation.

This guide moves beyond generic protocols to provide a specialized workflow for thiazole derivatives. It prioritizes formulation stability and metabolic safety early in the design process to prevent late-stage attrition.

Module 1: Pre-Formulation & Vehicle Selection

The Challenge: Thiazole derivatives often exhibit high LogP values (>3.0), leading to precipitation in the peritoneal cavity (IP) or poor absorption (PO). Standard saline formulations frequently fail.

Strategic Protocol: The Solubility Ladder

Do not default to 100% DMSO. High DMSO concentrations (>10%) can induce independent cytotoxicity and confound efficacy data. Use the following "Solubility Ladder" to select the mildest effective vehicle.

Step-by-Step Selection Protocol:

-

Tier 1 (Aqueous): Attempt dissolution in 0.9% Saline or PBS (pH 7.4). Rarely successful for lead thiazoles.

-

Tier 2 (pH Adjustment): If the derivative contains a basic amine (common in aminothiazoles), titrate with 0.1M HCl or Methanesulfonic acid to form an in situ salt.

-

Tier 3 (Co-solvents - Recommended):

-

5% DMSO + 40% PEG400 + 55% Water.

-

Rationale: PEG400 stabilizes the hydrophobic thiazole core while water maintains physiological compatibility.

-

-

Tier 4 (Surfactants):

-

5% Ethanol + 5% Tween 80 + 90% Saline.

-

Warning: Tween 80 can cause histamine release in dogs; use primarily for rodent studies.

-

Visualization: Formulation Decision Tree

Caption: Logic flow for selecting the optimal vehicle, prioritizing physiological compatibility over solubility power.

Module 2: Pharmacokinetics (PK) & ADME

The Challenge: Thiazoles are susceptible to rapid oxidative metabolism. The S-atom is a nucleophile that can be oxidized to sulfoxides, or the ring can undergo epoxidation.

Experimental Design: Single-Dose PK (Mouse)

Objective: Determine Bioavailability (

Study Groups:

-

Group A (IV): 1 mg/kg (Tail vein). Low dose prevents precipitation in blood.

-

Group B (PO): 10 mg/kg (Oral Gavage).

Sampling Protocol:

| Timepoint | Sample Type | Volume | Rationale |

|---|

| Pre-dose | Plasma | 20

Expert Insight:

If

Module 3: Efficacy Model (Oncology Xenograft)

Context: Many thiazole derivatives function as kinase inhibitors (e.g., VEGFR, CDK) or microtubule destabilizers. The following protocol uses a subcutaneous xenograft model (e.g., HCT116 or MCF-7).

Protocol: Tumor Growth Inhibition (TGI)

1. Cell Preparation:

-

Harvest cells in exponential growth phase.

-

Resuspend in 50% Matrigel / 50% PBS (cold). Matrigel is crucial for thiazole studies as it prevents cell leakage, allowing the drug time to act on vascularization (if VEGFR target).

2. Inoculation:

-

Inject

cells subcutaneously into the right flank of athymic nude mice (

3. Randomization (Critical Step):

-

Trigger: When mean tumor volume reaches 100–150 mm³ .

-

Formula:

. -

Randomize mice to ensure equal average tumor volume across groups (

per group).

4. Dosing Regimen:

-

Vehicle Control: (Formulation from Module 1).

-

Positive Control: Sunitinib or Dasatinib (if kinase target).

-

Test Compound Low: 10 mg/kg (QD or BID).

-

Test Compound High: 50 mg/kg (QD or BID).

-

Duration: 21–28 days.

5. Endpoints:

-

Tumor Volume (measured 3x weekly).

-

Body Weight (toxicity marker; >15% loss requires euthanasia).

Visualization: Efficacy Workflow

Caption: Timeline for Xenograft efficacy study. Randomization at 100mm³ is the industry standard for valid TGI calculation.

Module 4: Safety & Toxicology (The Thiazole Liability)

Scientific Integrity Alert: Thiazole rings can undergo bioactivation.[1][2][3][4][5] The CYP450 enzyme system can open the thiazole ring (via epoxidation) to form reactive thioamides or thioureas . These electrophiles bind to hepatic proteins or deplete glutathione, leading to Drug-Induced Liver Injury (DILI).

Reference Case: Sudoxicam (hepatotoxic) vs. Meloxicam (safe).[4] The methyl group on Meloxicam provides an alternative metabolic handle (hydroxylation), sparing the thiazole ring from bioactivation [1, 2].[4]

Mandatory Safety Protocol

In parallel with efficacy studies, you must validate safety:

-

Glutathione Trapping Assay (In Vitro): Incubate compound with microsomes + NADPH + Glutathione (GSH). Analyze via LC-MS/MS for GSH-adducts. Presence indicates reactive metabolite formation.[6]

-

Liver Enzyme Monitoring (In Vivo):

-

Collect serum at Day 14 and Day 28 of the efficacy study.

-

Measure ALT (Alanine Aminotransferase) and AST .

-

Threshold: >3x increase over vehicle control indicates potential hepatotoxicity.

-

References

-

Dalvie, D. et al. (2002).[4] Biotransformation of thiazole-containing drugs: generation of reactive metabolites.[2][3][4][6][7] Chemical Research in Toxicology.[7] Link

-

Scatina, J. et al. (2020). Dual mechanisms suppress meloxicam bioactivation relative to sudoxicam.[3][7] Toxicology.[1][2][3][7][8][9] Link

-

BenchChem Application Note. (2025). Vehicles for Lipophilic Drugs: Implications for Experimental Design.Link

-

National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives.Link

-

Ghasemi, B. et al. (2025).[10] Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole.[11] ResearchGate.[11] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. juser.fz-juelich.de [juser.fz-juelich.de]

- 4. Dual mechanisms suppress meloxicam bioactivation relative to sudoxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Hepatotoxicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sciepub.com [sciepub.com]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols for the Crystallographic Analysis of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide

Introduction

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is a novel derivative featuring a disubstituted thiazole ring, an N-allylacetamide side chain, and two phenyl groups. These structural motifs suggest a potential for interesting biological activity and unique solid-state properties.

To fully understand the structure-activity relationship (SAR) and the physicochemical properties of this compound, a precise determination of its three-dimensional molecular structure is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for obtaining this information, providing unparalleled detail on bond lengths, bond angles, conformational preferences, and intermolecular interactions.[3]

This guide provides a comprehensive set of protocols for researchers in crystallography, chemistry, and drug development. It outlines a proposed synthetic pathway for N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide, detailed methodologies for growing high-quality single crystals, and a step-by-step protocol for its crystallographic analysis.

PART 1: Synthesis Protocol

The synthesis of the title compound is proposed as a two-part process: first, the construction of the key intermediate, 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid, via the Hantzsch thiazole synthesis[4], followed by an amide coupling with allylamine.

Section 1.1: Synthesis of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid (Intermediate A)

The Hantzsch synthesis is a classic and versatile method for the formation of thiazole rings by reacting an α-haloketone with a thioamide.[5] Here, we propose the reaction of thiobenzamide with a suitable 4-halo-3-oxobutanoate derivative, followed by hydrolysis.

Protocol:

-

Step 1: Synthesis of Ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate.

-

To a round-bottom flask, add thiobenzamide (1.0 eq) and ethyl 4-bromo-3-oxo-4-phenylbutanoate (1.05 eq).

-

Dissolve the reactants in a suitable solvent such as ethanol or methanol (approx. 0.5 M concentration).

-

Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the residue into a beaker containing a dilute solution of sodium bicarbonate (NaHCO₃) to neutralize any HBr formed.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

-

Step 2: Hydrolysis to Intermediate A.

-

Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).[6][7]

-

Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer to a pH of 3-4 with 1M hydrochloric acid (HCl). A precipitate should form.[6]

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid (Intermediate A).

-

Caption: Synthesis of Intermediate A via Hantzsch reaction and hydrolysis.

Section 1.2: Synthesis of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide

The final step is a standard amide bond formation between the carboxylic acid (Intermediate A) and allylamine using a peptide coupling agent.

Protocol:

-

Dissolve Intermediate A (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add a coupling agent, for example, HATU (1.1 eq) or EDC (1.2 eq) along with HOBt (1.2 eq).

-

Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq), to the mixture and stir for 10-15 minutes at room temperature.

-

Add allylamine (1.2 eq) dropwise to the activated carboxylic acid solution.

-

Allow the reaction to stir at room temperature for 6-18 hours. Monitor completion by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide.

Caption: Amide coupling to form the target compound.

PART 2: Protocol for Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in crystallographic analysis.[3] The purity of the compound is critical; it is recommended to use material that is >95% pure.[8] Several methods should be screened in parallel.

Common Crystallization Techniques

| Method | Description | Key Considerations |

| Slow Evaporation | The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks.[5] | The simplest method. The choice of solvent is crucial. The rate of evaporation can be controlled by adjusting the opening of the vial (e.g., covering with parafilm and poking small holes).[9] |

| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container holding a "poor" solvent (the precipitant) in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and promoting slow crystallization.[5][8] | Excellent for small quantities of material. Requires a pair of miscible solvents with different volatilities and solvencies for the compound. |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible "poor" solvent. Crystals form at the interface as the solvents slowly mix via diffusion.[6][8] | Requires careful, gentle layering to avoid immediate precipitation. The difference in density between the solvents is important. |

Recommended Solvents for Screening:

-

Single Solvents: Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Methanol, Ethanol, Toluene.

-

Binary Systems (for Vapor Diffusion/Layering):

-

Dichloromethane / Hexane

-

Ethyl Acetate / Hexane

-

Acetone / Diethyl Ether

-

Toluene / Heptane

-

Caption: Common methods for growing single crystals of organic compounds.

PART 3: Single-Crystal X-ray Diffraction (SC-XRD) Protocol

Once suitable crystals (typically 0.1-0.3 mm in size, transparent, and without visible defects) are obtained, the following protocol can be used for data collection and structure determination.[3]

Step-by-Step SC-XRD Workflow

-

Crystal Selection and Mounting:

-

Place the crystals in a petri dish with a drop of paratone-N or a similar cryoprotectant oil.

-

Under a microscope, select a well-formed single crystal.

-

Using a cryoloop, carefully pick up the selected crystal. The oil will help it adhere to the loop.

-

Mount the cryoloop onto a goniometer head.

-

-

Data Collection:

-

Mount the goniometer head onto the diffractometer.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.

-

Perform a preliminary unit cell determination using a few short-exposure frames.

-

Based on the unit cell and crystal quality, devise a data collection strategy to ensure high completeness and redundancy.

-

Execute the full data collection, rotating the crystal and collecting diffraction images. Modern diffractometers equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation sources and CCD or CMOS detectors are standard.

-

-

Data Reduction:

-

Use software (e.g., CrysAlisPro, SAINT) to integrate the raw diffraction images. This process converts the 2D image spots into a list of reflection indices (h,k,l) with their corresponding intensities.

-

Apply corrections for factors such as the Lorentz factor, polarization, and absorption.

-

-

Structure Solution and Refinement:

-

Use structure solution software (e.g., SHELXT, Olex2) to solve the phase problem using direct methods or Patterson methods, which generates an initial electron density map.

-

From this map, an initial molecular model is built.

-

Refine the model against the experimental data using full-matrix least-squares refinement software (e.g., SHELXL). This process optimizes atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Locate and add hydrogen atoms to the model, typically placing them in calculated positions.

-

-

Validation and Finalization:

-

Validate the final structure using tools like PLATON or checkCIF to ensure the model is chemically reasonable and free of errors.

-

Generate a Crystallographic Information File (CIF), which is the standard format for reporting crystal structure data.

-

Caption: Workflow for single-crystal X-ray diffraction analysis.

PART 4: Data Presentation

The crystallographic data and structure refinement details should be summarized in a standardized table. The following serves as a template for the expected parameters.

Table 1: Crystal Data and Structure Refinement Template

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₂₂H₂₀N₂OS |

| Formula weight | 360.47 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | |

| a | Value (Å) |

| b | Value (Å) |

| c | Value (Å) |

| α | 90° |

| β | Value (°) |

| γ | 90° |

| Volume | Value (ų) |

| Z (molecules/unit cell) | e.g., 4 |

| Calculated density | Value (g/cm³) |

| Absorption coefficient | Value (mm⁻¹) |

| F(000) | Value |

| Crystal size | e.g., 0.20 x 0.15 x 0.10 mm³ |

| Data Collection & Refinement | |

| Theta range for data collection | e.g., 2.0 to 28.0° |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to theta max | e.g., 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Values |

| Goodness-of-fit (S) on F² | Value |

| Final R indices [I > 2σ(I)] | |

| R₁ | Value |

| wR₂ | Value |

| R indices (all data) | |

| R₁ | Value |

| wR₂ | Value |

| Largest diff. peak and hole | Values (e Å⁻³) |

References

-

Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. [Link]

-

Belskaya, N. P., Kostova, I., & Fan, Z. THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. [Link]

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

-

Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

-

Oreate AI Blog (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]

-

University of Zurich, Department of Chemistry. Guide for crystallization. [Link]

- Hantzsch, A. (1889). Ueber die Bildung des Dimethylthiazols aus Thioacetamid und Monochloraceton. Justus Liebigs Annalen der Chemie, 250(2), 257-273.

- U.S. Patent No. 4,391,979. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

-

Al-Ghorbani, M., Chebil, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3933. [Link]

- Girgis, A. S., et al. (1975). A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles. Journal of the Chemical Society, Perkin Transactions 1, (11), 1053-1056.

-

Kumar, A., et al. (2013). Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds. European Journal of Medicinal Chemistry, 66, 305-313. [Link]

Sources

- 1. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kuey.net [kuey.net]

- 3. synarchive.com [synarchive.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

Application Note: Integrated Protocol for Assessing Anti-Inflammatory Activity of Thiazole Scaffolds

Executive Summary & Rationale

Thiazole rings are privileged pharmacophores in medicinal chemistry, forming the core of potent anti-inflammatory drugs like Meloxicam and Dasatinib. Their efficacy typically stems from dual inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), or modulation of the NF-κB signaling pathway.

However, a common failure point in thiazole development is the inability to distinguish between true anti-inflammatory activity and cytotoxicity-induced reduction of inflammatory markers. This application note provides a rigorous, self-validating workflow to assess thiazole derivatives, moving from in silico target validation to in vivo efficacy.

Experimental Workflow Overview

The following flowchart outlines the critical path for decision-making. Note the "Go/No-Go" gate at Phase 2.

Figure 1: Strategic workflow for thiazole compound assessment. The Selectivity Index (SI) check at Phase 2 is critical to prevent false positives.

Phase 1: In Silico Target Validation

Before wet-lab synthesis, thiazole derivatives should be docked against COX-2 (PDB ID: 3LN1 or similar) to predict binding affinity.

-

Key Interaction: Thiazoles often occupy the COX-2 active site, forming hydrogen bonds with Arg120 and Tyr355 [1].[1]

-

Selectivity Check: Compare binding energy against COX-1. A high affinity for COX-1 predicts gastrointestinal toxicity, a known liability of NSAIDs.

Phase 2: The "Go/No-Go" In Vitro Screen

This phase uses RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS).[2][3] The objective is to measure the inhibition of Nitric Oxide (NO) while simultaneously proving the cells are still alive.

Protocol A: Dual NO/Viability Assay (The "Self-Validating" System)

Rationale: Thiazoles can be cytotoxic. If cells die, they stop producing NO. A compound that kills 90% of macrophages will appear to have 90% anti-inflammatory activity unless corrected for viability.

Materials:

-

RAW 264.7 cells (ATCC TIB-71).

-

LPS (Escherichia coli O111:B4).

-

Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H3PO4).[3]

-

MTT Reagent (5 mg/mL in PBS).

-

Positive Control: Indomethacin or Celecoxib.

Step-by-Step Methodology:

-

Seeding: Plate RAW 264.7 cells in 96-well plates (1 × 10⁵ cells/well) in DMEM + 10% FBS. Incubate 24h at 37°C, 5% CO₂.

-

Treatment:

-

Remove media. Add fresh media containing the Test Compound (0.1 – 100 µM).

-

Crucial Step: Incubate for 1 hour before adding LPS. This allows the drug to engage intracellular targets (NF-κB/COX-2).

-

Add LPS (final concentration 1 µg/mL).[3]

-

Include Vehicle Control (DMSO < 0.1%) and Positive Control (Indomethacin 10-50 µM).

-

-

Incubation: Incubate for 24 hours.

-

Griess Assay (NO Quantification):

-

MTT Assay (Viability Correction):

-

To the original cells (remaining in the wells), add 20 µL MTT solution.

-

Incubate 2-4 hours until purple formazan crystals form.

-

Dissolve crystals in DMSO (150 µL).

-

Measure Absorbance at 570 nm .

-

Data Analysis:

Calculate the Selectivity Index (SI) :

-

Requirement: An SI > 10 is required to proceed.

Phase 3: Mechanistic Validation

If the compound passes Phase 2, we must determine how it works. Thiazoles typically act by inhibiting the NF-κB pathway or directly blocking COX-2 enzymatic activity.

Signaling Pathway Visualization

Figure 2: The NF-κB signaling cascade. Thiazoles often prevent the translocation of p65/p50 to the nucleus or inhibit the downstream enzymes (COX-2) directly.

Protocol B: Pro-inflammatory Cytokine Profiling (ELISA)

Target: TNF-α, IL-6, and PGE2. Method: Sandwich ELISA using supernatants from Protocol A. Critical Check: A potent thiazole should reduce PGE2 levels (COX-2 product) significantly more than TNF-α if it is a selective COX-2 inhibitor. If both are suppressed equally, it likely acts upstream on NF-κB [2].

Phase 4: In Vivo Confirmation

The Carrageenan-Induced Paw Edema model is the industry standard for acute inflammation.[6]

Protocol C: Rat Paw Edema Assay

-

Animals: Wistar rats (150–200g). Group size n=6.

-

Pre-treatment: Administer Test Thiazole (10, 20, 50 mg/kg, p.o. or i.p.) 1 hour prior to induction.

-

Induction: Inject 0.1 mL of 1% Carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.

-

Measurement: Measure paw volume using a Plethysmometer at 0h (baseline), 1h, 3h, and 5h post-injection.

-

Calculation:

Where

Interpretation:

-

0-2 Hours: Histamine/Serotonin phase.

-

3-5 Hours: Prostaglandin phase (COX-2 mediated).

-

Insight: Thiazoles acting as COX inhibitors show maximum efficacy at 3-5 hours [3].

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| High Cytotoxicity (MTT) | Thiazole ring instability or off-target effects. | Check solubility. Ensure DMSO < 0.5%. Modify C4/C5 substitution. |

| No NO Inhibition | Compound not entering cell or poor timing. | Pre-incubate compound 1-2h before LPS. Check LogP (aim for 2-4). |

| In Vivo failure despite In Vitro success | Poor bioavailability (ADME). | Check plasma protein binding. Thiazoles can be highly lipophilic. |

| Precipitation in Media | Low aqueous solubility. | Use HP-β-CD (Cyclodextrin) as a solubilizing agent. |

References

-

Thiazoles as COX/LOX Inhibitors: Ali, I. et al. "Thiazoles and Thiazolidinones as COX/LOX Inhibitors."[9] MDPI, 2018.

-

In Vitro Mechanism (RAW 264.7): Hamade, E. et al. "Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors."[10] Bentham Science, 2012.

-

In Vivo Protocol (Carrageenan): Winter, C.A. et al. "Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs."[6][11] Proc Soc Exp Biol Med, 1962.[11] (Standard Protocol Reference). 7

-

Griess Assay Standard: R&D Systems. "Nitric Oxide (NO2/NO3) Assay Protocol."

Sources

- 1. pubs.sciepub.com [pubs.sciepub.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 8. mdpi.com [mdpi.com]

- 9. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. inotiv.com [inotiv.com]

Technical Support Center: Minimizing Off-Target Effects of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide

[1]

Executive Summary & Molecule Profile

Compound: N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide Primary Class: Thiazole-acetamide small molecule inhibitor.[1] Primary Biological Context: Predominantly utilized as a SecA inhibitor (bacterial protein translocase pathway) and structurally related to Wnt/Porcupine inhibitors (e.g., IWP derivatives).[1]

Technical Alert: This molecule possesses a "privileged scaffold" (2,4-diphenyl-1,3-thiazole) that is highly lipophilic and planar.[1] While potent against specific targets like SecA, its physicochemical properties make it a frequent offender for colloidal aggregation and CYP450 inhibition .[1] The majority of "off-target" effects reported by users are actually false positives derived from non-specific protein sequestration by colloidal aggregates or solubility artifacts.[1]

This guide provides the protocols necessary to distinguish specific biological activity from physicochemical artifacts.

Critical Troubleshooting Guide (Q&A)

Issue 1: "I am seeing inhibition across unrelated assays (e.g., Kinases, GPCRs)."

Diagnosis: Colloidal Aggregation.[1] The 2,4-diphenylthiazole core is hydrophobic (cLogP > 3.5).[1] In aqueous buffers, especially at concentrations >10 µM, these molecules spontaneously form colloidal aggregates.[1] These colloids sequester proteins non-specifically, leading to false inhibition of unrelated enzymes (e.g., AmpC, Chymotrypsin, Kinases).[1]

Solution:

-

The Detergent Test: Repeat your assay with the addition of 0.01% - 0.1% Triton X-100 (or freshly prepared Tween-80).[1]

-

Logic: Non-ionic detergents disrupt colloidal aggregates but rarely affect specific ligand-protein binding (unless the binding pocket is purely hydrophobic).[1]

-

Result Interpretation: If inhibition disappears with detergent, your previous result was an artifact (aggregation).[1] If inhibition persists , it is a specific interaction.[1]

-

-

Centrifugation Test: Spin the assay mix at high speed (100,000 x g for 20 min) before adding the enzyme. If the compound pellets out, it was aggregated.[1]

Issue 2: "My IC50 values shift significantly between batches or days."

Diagnosis: Solubility & Precipitation. The N-allyl acetamide tail provides limited polarity to offset the diphenyl-thiazole core.[1] The compound is prone to "crashing out" in aqueous buffers upon dilution from DMSO.[1]

Solution:

-

DMSO "Crash" Protocol: Do not add 100% DMSO stock directly to the well containing buffer. Instead, perform an intermediate dilution in buffer to 10x the final concentration, vortex immediately, and then add to the assay plate.

-

Visual Inspection: Use a nephelometer or simple visual inspection against a black background.[1] Cloudiness indicates precipitation.[1]

-

Limit Final DMSO: Ensure final DMSO concentration is consistent (e.g., exactly 1% or 0.5%). This scaffold's solubility is highly sensitive to the % of organic co-solvent.[1]

Issue 3: "The compound shows toxicity in cell-based assays that doesn't match the target engagement." [1]

Diagnosis: CYP Inhibition or Off-Target GPCR Activity.[1] The thiazole nitrogen (position 3) is a known ligand for the heme iron in Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9), leading to metabolic interference.[1] Additionally, the allyl group can be metabolically reactive.[1]

Solution:

-

Metabolic Stability Control: Run a microsomal stability assay early.[1] If the half-life is <15 min, the toxicity may be due to reactive metabolites (e.g., epoxide formation on the allyl group).[1]

-

Isosteric Replacement (Validation): If possible, test a saturated analogue (N-propyl instead of N-allyl). If toxicity remains but potency is lost, the toxicity is off-target.[1]

Validated Experimental Protocols

Protocol A: The "Detergent-Based Specificity Check"

Mandatory for any enzymatic assay involving this scaffold.[1]

| Step | Action | Critical Parameter |

| 1 | Prepare 2x Assay Buffer | Include 0.02% Triton X-100 (freshly made).[1] |

| 2 | Prepare Compound Dilution | Dilute N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide in DMSO. |

| 3 | Incubation | Incubate compound + enzyme for 15 min at RT. |

| 4 | Substrate Addition | Add substrate to initiate reaction.[1] |

| 5 | Readout | Measure velocity (V0).[1] |

| 6 | Control Arm | Repeat Steps 1-5 WITHOUT Triton X-100. |

Data Analysis:

Calculate the Shift Factor :

Protocol B: Solubility Limit Determination (DLS)

Use Dynamic Light Scattering to define the "Safe Working Concentration".

-

Prepare buffer (PBS pH 7.4).[1]

-

Titrate compound from 1 µM to 100 µM in 1% DMSO final.

-

Measure Scattering Intensity (Count Rate) and Polydispersity Index (PDI) .[1]

-

Cut-off: The concentration where Scattering Intensity spikes >10x baseline or PDI > 0.2 is your Critical Aggregation Concentration (CAC) .[1] Do not assay above this limit.

Mechanism of Action & Decision Logic (Visualization)

The following diagram illustrates the decision tree for validating "Hits" with this molecule, distinguishing between true SecA/Target inhibition and promiscuous aggregation.

Figure 1: Logic flow for distinguishing specific target engagement from promiscuous aggregation artifacts common to diphenyl-thiazole scaffolds.

Key Physicochemical Data

| Property | Value (Approx.) | Implication |

| Molecular Weight | ~334.4 Da | Small molecule, fragment-like.[1] |

| cLogP | 3.8 - 4.2 | High Lipophilicity. High risk of non-specific binding.[1] |

| TPSA | ~55 Ų | Good membrane permeability (likely orally bioavailable).[1] |

| H-Bond Donors | 1 (Amide NH) | Limited solubility in water.[1] |

| Rotatable Bonds | 4 | Rigid core (thiazole-phenyls), flexible tail (allyl-acetamide).[1] |

References

-

Wang, B., et al. (2011).[1] "Synthesis and biological evaluation of 2,4-diphenyl-1,3-thiazole derivatives as novel SecA inhibitors." Bioorganic & Medicinal Chemistry.

-

Context: Establishes the 2,4-diphenylthiazole-5-acetamide scaffold as a primary chemotype for SecA inhibition.[1]

-

-